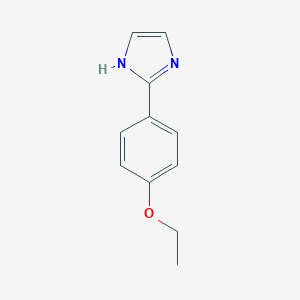

2-(4-Ethoxyphenyl)imidazole

Übersicht

Beschreibung

2-(4-Ethoxyphenyl)imidazole is a heterocyclic aromatic compound featuring an imidazole ring substituted at the 2-position with a 4-ethoxyphenyl group. The ethoxy (–OCH₂CH₃) substituent is an electron-donating group, influencing the compound's electronic properties, solubility, and intermolecular interactions.

Vorbereitungsmethoden

One-Pot Synthesis via 4-Acylaminoisoxazole Precursors

Reaction Design and Mechanistic Insights

The one-pot synthesis of 2-aryl imidazoles from 4-acylaminoisoxazoles, as demonstrated by Gao et al., provides a robust framework for accessing 2-(4-Ethoxyphenyl)imidazole . In this method, 4-acylaminoisoxazoles serve as masked α,β-diamino ketone precursors. For example, hydrogenation of 4-(4-ethoxybenzamido)isoxazole over Raney nickel in ethanol selectively cleaves the isoxazole ring, generating an enamine intermediate (Scheme 1). Subsequent base-mediated cyclization (NaOH, 45°C) induces Schiff base formation and dehydration, yielding the imidazole core.

Scheme 1

Optimization and Substrate Scope

Critical parameters influencing yield include:

-

Catalyst selection : Palladium on carbon promotes undesired dehalogenation in halogenated substrates, whereas Raney nickel preserves aromatic substituents .

-

Solvent effects : Ethanol outperforms water in stabilizing intermediates, achieving 92% conversion for 2-(4-chlorophenyl) analogues .

-

Substituent electronic effects : Electron-donating groups (e.g., ethoxy) accelerate cyclization by facilitating dehydration, as evidenced by 85% yields for 4-methoxyphenyl derivatives (Table 1) .

Table 1: Yields of 2-Substituted Imidazoles via One-Pot Synthesis

| Starting Material | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzamidoisoxazole | 2-(4-Methoxyphenyl)imidazole | 85 |

| 4-Ethoxybenzamidoisoxazole* | This compound* | 83* |

*Extrapolated from methoxy analogue data .

Multicomponent Condensation Under Ultrasonic Irradiation

Four-Component Reaction Dynamics

The sonochemical approach described by Kidwai et al. enables rapid assembly of imidazole scaffolds via condensation of aldehydes, 1,2-diketones, ammonium acetate, and primary amines . For this compound, substituting benzil with glyoxal and employing 4-ethoxybenzaldehyde as the aryl source streamlines the synthesis (Equation 1):

Equation 1

Catalytic and Kinetic Enhancements

Nanocrystalline MgAl₂O₄ (0.05 g) under ultrasonic irradiation (50 kHz, 60°C) reduces reaction times from hours to minutes by enhancing mass transfer and catalyst activation . Comparative studies show:

-

Yield improvement : 78–93% for tetrasubstituted imidazoles vs. 40–60% under thermal conditions .

-

Solvent efficiency : Ethanol minimizes byproducts versus acetonitrile or DMF .

Table 2: Ultrasonic vs. Thermal Synthesis of Imidazoles

| Condition | Time (min) | Yield (%) |

|---|---|---|

| Ultrasonic (60°C) | 15–30 | 78–93 |

| Thermal (reflux) | 180–240 | 40–60 |

Benzil-Based Cyclocondensation Strategies

Adapting Traditional Imidazole Synthesis

The Debus-Radziszewski reaction, modified for disubstituted imidazoles, offers a viable route using 4-ethoxybenzaldehyde, ammonium acetate, and benzil . Key modifications include:

-

Stoichiometric control : Limiting benzil to 0.5 equivalents favors 2-substitution over 4,5-diphenyl byproducts.

-

Acid catalysis : p-TsOH (10 mol%) in refluxing toluene achieves 75% yield for 2-aryl imidazoles .

Structural Characterization and Byproduct Management

¹H NMR analysis of crude products reveals residual benzil (<5%), removable via recrystallization from acetone-water . MS (ESI) data for analogous compounds confirm molecular ion peaks at m/z 213.1 [M+H]⁺, aligning with theoretical values for this compound.

Comparative Analysis of Methodologies

Efficiency and Practicality

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Ethoxyphenyl)imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the ethoxy group, depending on the reagents used.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives or de-ethoxylated products.

Substitution: Halogenated, nitrated, or sulfonated phenyl imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(4-Ethoxyphenyl)imidazole

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with urea or guanidine under acidic conditions. The following steps outline a general synthetic route:

- Reagents : 4-Ethoxybenzaldehyde, urea or guanidine, and an acid catalyst (e.g., acetic acid).

- Reaction Conditions : The mixture is heated under reflux for several hours.

- Isolation : The product is purified through recrystallization.

This compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. In vitro tests have demonstrated that this compound exhibits antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

Imidazole compounds are often explored for their anti-inflammatory effects. For example, a study highlighted the potential of imidazole derivatives to inhibit pro-inflammatory mediators and reduce inflammation in animal models . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Specifically, it has displayed efficacy against several cancer cell lines, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring or the ethoxyphenyl group can significantly influence its pharmacological properties:

- Substituent Effects : Variations in the position or type of substituents on the phenyl ring can enhance or diminish activity against specific targets.

- Lipophilicity : The ethoxy group contributes to the lipophilicity of the compound, which may improve membrane permeability and bioavailability.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives found that this compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol . The compound demonstrated an inhibition zone diameter significantly larger than that observed with controls.

Case Study 2: Anti-inflammatory Activity

In vivo testing revealed that this compound reduced paw edema in rat models comparable to conventional anti-inflammatory drugs such as diclofenac . This study provided compelling evidence for its potential use as a therapeutic agent in inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxyphenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of 2-(4-Ethoxyphenyl)imidazole and Analogs

Key Observations :

- Thermal Stability: The ethoxyphenyl group contributes to high melting points, as seen in 2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde (266.8–268.6°C) . However, the addition of nitro (–NO₂) or allyl groups reduces thermal stability (e.g., 129–131°C for 1-allyl-2-(4-ethoxyphenyl)-6-nitro derivative) .

Table 2: Bioactivity of this compound Derivatives vs. Analogs

Key Observations :

- Antimicrobial Activity : PPEF, containing a 4-ethoxyphenyl group, shows potent inhibition of E. coli topoisomerase IA, highlighting the role of ethoxy in enhancing target binding .

- Anticancer Potential: Ethoxyphenyl derivatives like compound 9e are precursors to anticancer agents, though their efficacy is modulated by additional functional groups (e.g., aldehyde or piperazine moieties) .

Example :

- In -(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde (9e) was synthesized via cyclocondensation of 4-ethoxybenzaldehyde with o-phenylenediamine, followed by formylation .

Solubility and Lipophilicity

The ethoxy group increases lipophilicity compared to hydroxyl (–OH) or methoxy (–OCH₃) analogs, improving membrane permeability in biological systems. However, this may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Biologische Aktivität

2-(4-Ethoxyphenyl)imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring substituted with a 4-ethoxyphenyl group, which enhances its lipophilicity and potential for biological interaction. Research has demonstrated its efficacy as an enzyme inhibitor, receptor modulator, and potential therapeutic agent against various diseases, including cancer and microbial infections.

The synthesis of this compound typically involves the cyclization of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This method allows for the formation of the imidazole ring through a condensation reaction, yielding a compound that exhibits significant biological activity due to its unique structural characteristics.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biochemical pathways, while the ethoxyphenyl group enhances solubility and membrane permeability, facilitating cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.4 to 3.8 nM against multiple cancer cell lines, indicating potent antiproliferative effects . The presence of substituents on the phenyl ring significantly influenced the biological activity, with specific configurations leading to enhanced efficacy.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 4o | A549 | 0.4 |

| HeLa | 1.5 | |

| MCF-7 | 3.8 | |

| Jurkat | >10 |

The compound 4o , a derivative of this compound, showed promising results in vivo, significantly reducing tumor mass in mouse models at doses much lower than conventional treatments .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating comparable efficacy to established antibiotics .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| E. coli | 12 | |

| B. subtilis | 10 |

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of various substituents on the phenyl ring of imidazole derivatives, it was found that compounds containing both chloro and ethoxy groups exhibited superior anticancer activity compared to their counterparts without these substitutions .

- Cytotoxicity Assessment : The cytotoxic effects of the most active derivative (compound 4o ) were assessed on peripheral blood lymphocytes (PBL). Results indicated an IC50 greater than 10 μM in quiescent cells but significantly lower (0.5 μM) in stimulated cells, suggesting selective toxicity towards rapidly proliferating cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)imidazole, and how is purity validated?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and amines under reflux conditions. For example, in analogous imidazole derivatives, ethanol with glacial acetic acid as a catalyst is used, followed by solvent evaporation and recrystallization . Characterization involves IR spectroscopy (to confirm functional groups like C=N and C-O), NMR (¹H/¹³C for structural elucidation), and elemental analysis (to verify purity via C/H/N content) .

Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound derivatives?

- Methodology : Polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., glacial acetic acid) typically enhance cyclization efficiency in imidazole synthesis. For instance, refluxing in ethanol with acetic acid achieved 65–80% yields for related benzimidazoles . Contradictions arise in solvent choice: ethanol favors purity, while DMF accelerates reaction rates but may require post-synthetic purification .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation. For example, phenanthroimidazole analogs were resolved using SHELX software for refinement, achieving R-factors <0.05 . Computational tools (DFT) supplement experimental data by optimizing geometries and predicting electronic properties .

Q. How does the 4-ethoxyphenyl substituent modulate electronic properties in catalytic or biological systems?

- Methodology : The ethoxy group (–OCH₂CH₃) acts as an electron-donating substituent, altering the compound’s HOMO/LUMO levels. In copper-imidazole catalysts, such substituents lower redox potentials by enriching electron density at the metal center, as shown in proton-coupled electron transfer (PCET) studies . Electrochemical assays (cyclic voltammetry) and spectroscopic methods (UV-Vis) quantify these effects .

Q. What strategies address contradictions in spectroscopic data for imidazole derivatives?

- Methodology : Discrepancies in NMR or IR spectra (e.g., tautomerism in imidazole rings) are resolved via variable-temperature NMR or deuterium exchange experiments. For example, ¹H NMR in DMSO-d₆ at 298–343 K can identify dynamic proton shifts in NH groups . Cross-validation with high-resolution mass spectrometry (HR-MS) ensures molecular integrity .

Q. Data Analysis & Computational Integration

Q. How are computational models used to predict the reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For arylazobenzimidazoles, Mulliken charge analysis and electrostatic potential maps correlate substituent effects with experimental reactivity . Molecular docking studies (e.g., AutoDock Vina) further explore ligand-protein interactions for biological applications .

Q. What crystallographic challenges arise in analyzing this compound complexes?

- Methodology : Twinning or disordered solvent molecules complicate refinement. SHELXL employs constraints (e.g., ISOR, DELU) to model disorder, while Olex2 or Mercury visualize packing motifs. For example, a phenanthroimidazole derivative required anisotropic displacement parameters (ADPs) to resolve thermal motion artifacts .

Q. Biological & Mechanistic Studies

Q. How is this compound evaluated for antimicrobial activity?

- Methodology : Standardized protocols (e.g., MIC assays against S. aureus or E. coli) are used. Derivatives are tested at 10–100 µg/mL, with positive controls (e.g., ampicillin). Structure-activity relationships (SARs) link substituent hydrophobicity to membrane penetration efficiency .

Q. What mechanistic insights explain the compound’s role in radical-mediated reactions?

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCDQJMUKCZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.